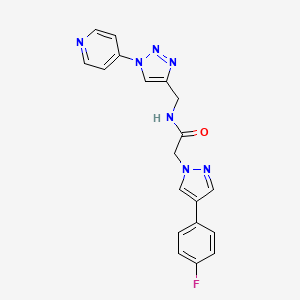
3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H19ClN2O5 and its molecular weight is 414.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions: : The synthesis begins with the preparation of the chloropyridine intermediate, reacting 3-chloropyridine with appropriate alkoxylating agents to introduce the oxygen atom. This intermediate is then reacted with piperidine under suitable conditions to form the 3-chloropyridin-4-yloxy-piperidine. The next step involves coupling this intermediate with a chromenone derivative, possibly through a condensation or nucleophilic addition reaction, resulting in the target compound. Typical conditions include the use of anhydrous solvents, inert atmosphere, and catalysts like palladium or copper.
Industrial production methods: : Scaling up involves optimizing each step for yield and purity. Industrial methods may include continuous flow processes, where the reagents are fed continuously into reactors, ensuring consistent product formation. Advanced purification techniques like recrystallization or chromatography are employed to achieve high purity standards.
化学反応の分析
Types of reactions: : The compound undergoes various reactions such as oxidation, reduction, and substitution. The chloropyridine moiety can participate in nucleophilic aromatic substitution, while the piperidine ring can undergo oxidation to form N-oxides.
Common reagents and conditions: : Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium alkoxides for substitution are commonly used. Reactions are typically conducted in solvents like ethanol, dichloromethane, or acetonitrile, under controlled temperatures.
Major products: : Oxidation leads to N-oxides, reduction results in dechlorinated or reduced pyridine derivatives, and substitution yields various alkoxylated or aminated products.
科学的研究の応用
Chemistry: : Serves as a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology: : Used in the design of bioactive molecules, potentially as enzyme inhibitors or receptor modulators.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent, due to the presence of bioactive moieties.
Industry: : Used in the production of specialized materials or as a starting material for the synthesis of high-value chemicals.
作用機序
Effects: : The compound exerts its effects primarily through interactions with biological macromolecules.
Molecular targets and pathways: : Likely targets include enzymes involved in inflammation pathways or receptors regulating cell growth. The chloropyridine and chromenone structures suggest potential binding with proteins, altering their activity or expression.
類似化合物との比較
Uniqueness: : Compared to other chloropyridine or chromenone derivatives, this compound's combination of functional groups provides unique chemical and biological properties.
List of similar compounds
3-chloropyridin-4-yl piperidine
8-methoxychromen-2-one derivatives
Piperidine-chromenone conjugates
This compound's multi-faceted nature makes it a rich subject for exploration across various scientific disciplines
特性
IUPAC Name |
3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-27-18-4-2-3-13-11-15(21(26)29-19(13)18)20(25)24-9-6-14(7-10-24)28-17-5-8-23-12-16(17)22/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRNIWGPOOKTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)

![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2559494.png)




![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)
![ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)
![Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2559507.png)
![2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B2559508.png)

